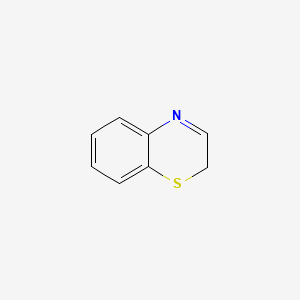

2H-1,4-Benzothiazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2H-1,4-Benzothiazine, also known as this compound, is a useful research compound. Its molecular formula is C8H7NS and its molecular weight is 149.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Applications

2H-1,4-benzothiazine derivatives have been extensively studied for their pharmacological properties. The following table summarizes key medicinal applications along with some representative compounds and their activities:

Case Studies

- Antibacterial Activity : A study synthesized several this compound derivatives that showed varying degrees of antibacterial activity. For instance, compounds exhibited minimum inhibitory concentrations (MIC) ranging from 31.25 µg/ml to 250 µg/ml against different bacterial strains including Acinetobacter and Staphylococcus aureus .

- Anticancer Properties : Research has indicated that certain benzothiazine derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, a derivative was shown to inhibit cell proliferation in breast cancer cell lines effectively .

Material Science Applications

The unique chromophoric properties of this compound have led to its exploration in material science. The following applications are noteworthy:

Case Studies

- Smart Packaging : Recent advancements have shown that 1,4-benzothiazines can be integrated into packaging materials to create smart sensors that change color in response to pH changes, indicating spoilage or contamination .

- Electrochromic Devices : The incorporation of benzothiazine derivatives into electrochromic systems has demonstrated significant potential for use in smart windows and displays due to their ability to reversibly change color upon electrical stimulation .

Bioimaging Applications

The fluorescence properties of this compound make it an attractive candidate for bioimaging applications. Key uses include:

| Application | Description |

|---|---|

| Fluorescent Probes | Used for detecting hypochlorite levels in cells |

| Imaging Neuromelanin | Visualization of neuromelanin in brain tissues using soft X-ray spectromicroscopy |

Case Studies

- Fluorescent Probes : A study developed a fluorescent probe based on a benzothiazine scaffold that selectively detects hypochlorite ions in living cells. This probe exhibited high selectivity and sensitivity, making it valuable for monitoring oxidative stress-related conditions .

- Neuromelanin Imaging : Researchers have utilized the unique spectral features of benzothiazines to visualize neuromelanin in brain tissues, providing insights into neurodegenerative diseases such as Parkinson's disease .

化学反応の分析

Alkylation Reactions

-

Alkylation of 2-(substituted)-1,4-benzothiazin-3-ones with propargyl bromide under phase transfer catalysis conditions, using tetrabutylammonium bromide (TBAB) as a catalyst and potassium carbonate as a base in dimethylformamide, yields dipolarophiles .

Cycloaddition Reactions

-

1,3-dipolar cycloaddition reactions between 4-propargyl-2-(substituted)-1,4-benzothiazin-3-ones and azides yield 1,2,3-triazolyl-1,4-benzothiazin-3-one derivatives . These reactions can be conducted under thermal or catalytic conditions (CuI) .

Oxidation Reactions

-

Oxidation of 3-substituted 2H-1,4-benzothiazines using chloranil as a dehydrogenating agent yields Δ2,2'-bi-(2H-1,4-benzothiazine) derivatives . This reaction produces both cis- and trans-isomers .

Reactions on the Thiazine Ring

-

Ring Expansion: Ring expansion of benzothiazoles in the presence of 3-oxo-3-arylpropanenitriles, promoted by iodine/potassium persulfate in methanol at 80 °C, yields 1,4-benzothiazines .

-

Cyclocondensation: Cyclocondensation of 1,3-dicarbonyl compounds with substituted diaryl disulfides in water, in the presence of β-cyclodextrin, yields 2,3-disubstituted benzo-1,4-thiazines .

Methylation

-

Methylation reactions can be carried out by adding methyl iodide to a solution of neutral amines in acetonitrile, with nitrogen purging to yield benzothiazine salts .

Diverse Biological Activities

-

1,4-benzothiazine derivatives possess diverse biological activities, including anti-hypertensive, anti-HIV, anti-inflammatory, antimicrobial, anti-rheumatic, and antioxidant properties .

-

2H-1,4-Benzothiazin-3(4H)-one derivatives have been explored for applications in medicinal chemistry.

-

Thiadiazole hybrid compounds with benzothiazine derivatives act as acetylcholinesterase inhibitors .

-

Some compounds with 9H-thieno[3,2-b] benzothiazine structure exhibit biological activities .

Examples of Chemical Reactions

特性

CAS番号 |

255-17-4 |

|---|---|

分子式 |

C8H7NS |

分子量 |

149.21 g/mol |

IUPAC名 |

2H-1,4-benzothiazine |

InChI |

InChI=1S/C8H7NS/c1-2-4-8-7(3-1)9-5-6-10-8/h1-5H,6H2 |

InChIキー |

FBOSKQVOIHEWAX-UHFFFAOYSA-N |

SMILES |

C1C=NC2=CC=CC=C2S1 |

正規SMILES |

C1C=NC2=CC=CC=C2S1 |

Key on ui other cas no. |

255-17-4 |

同義語 |

1,4-benzothiazine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。